molecular formula C12H10O2 B13530940 (1R,2R)-2-(2-Ethynylphenyl)cyclopropane-1-carboxylic acid

(1R,2R)-2-(2-Ethynylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B13530940
M. Wt: 186.21 g/mol
InChI Key: ZMTWGIVKBPBMQI-WDEREUQCSA-N
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Description

(1R,2R)-2-(2-Ethynylphenyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a phenyl group substituted at the second position and an ethynyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(2-Ethynylphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an alkene with a carbene or carbenoid.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the cyclopropanation step and employing efficient purification techniques to isolate the desired product.

Types of Reactions:

    Oxidation: The ethynyl group can undergo oxidation reactions to form various oxidized products.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or osmium tetroxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Formation of ethynyl ketones or carboxylic acids.

    Reduction: Formation of cyclopropyl alcohols or aldehydes.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

(1R,2R)-2-(2-Ethynylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2-Ethynylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of signaling pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains .

Comparison with Similar Compounds

    Cyclopropane-1-carboxylic acid: Lacks the ethynyl and phenyl substituents, making it less complex.

    2-Phenylcyclopropane-1-carboxylic acid: Similar structure but without the ethynyl group.

    2-(2-Ethynylphenyl)propanoic acid: Similar substituents but with a propanoic acid backbone instead of a cyclopropane ring.

Uniqueness: (1R,2R)-2-(2-Ethynylphenyl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring, phenyl group, and ethynyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

(1R,2R)-2-(2-ethynylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H10O2/c1-2-8-5-3-4-6-9(8)10-7-11(10)12(13)14/h1,3-6,10-11H,7H2,(H,13,14)/t10-,11+/m0/s1

InChI Key

ZMTWGIVKBPBMQI-WDEREUQCSA-N

Isomeric SMILES

C#CC1=CC=CC=C1[C@@H]2C[C@H]2C(=O)O

Canonical SMILES

C#CC1=CC=CC=C1C2CC2C(=O)O

Origin of Product

United States

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